Deruxtecan-d4-1 -

Deruxtecan-d4-1

Catalog Number: EVT-12550526
CAS Number:
Molecular Formula: C52H56FN9O13
Molecular Weight: 1038.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Deruxtecan-d4-1, also known as Trastuzumab deruxtecan, is an innovative compound classified as an antibody-drug conjugate. It is primarily utilized in the treatment of certain types of unresectable or metastatic breast cancer that express the Human Epidermal growth factor Receptor 2 (HER2). This compound combines a humanized monoclonal antibody, trastuzumab, with a topoisomerase I inhibitor, deruxtecan. The unique feature of this drug is its cleavable peptide linker that connects the antibody to the cytotoxic drug, allowing for targeted delivery and reduced systemic toxicity .

Source and Classification

Deruxtecan-d4-1 was developed through a collaboration between Daiichi Sankyo and AstraZeneca. It is classified under the category of biopharmaceuticals, specifically as a protein-based therapy. The compound has gained approval from regulatory bodies such as the FDA for use against HER2-positive cancers and is recognized for its high drug-to-antibody ratio, which enhances its efficacy against tumors with varying levels of HER2 expression .

Synthesis Analysis

Methods and Technical Details

The synthesis of deruxtecan involves several key steps, primarily focusing on the late-stage coupling of exatecan with a linker intermediate. The process begins with the bromination of 2-fluoro-1-methyl-4-nitrobenzene, followed by a series of reactions including nitro reduction, acetylation, and Heck coupling to produce the necessary intermediates.

The final steps include peptide coupling under specific conditions using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form the desired product. The purification process involves crystallization from solvents like tetrahydrofuran and acetone to yield high-purity deruxtecan suitable for therapeutic use .

Molecular Structure Analysis

Structure and Data

Deruxtecan-d4-1 exhibits a complex molecular structure characterized by its molecular formula C52H56FN9O13C_{52}H_{56}FN_{9}O_{13} and a molecular weight of approximately 1034.05 Da. The compound's structure includes a humanized IgG1 monoclonal antibody linked to the topoisomerase inhibitor through a tetrapeptide-based cleavable linker. This design facilitates selective targeting of HER2-expressing cancer cells while minimizing off-target effects .

Molecular Weight and Composition

ComponentMolecular Weight (Da)
Deruxtecan-d4-11034.05
Trastuzumab~150,000
Total Antibody-Drug Conjugate~158,000
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing deruxtecan include various organic transformations such as bromination, reduction, coupling reactions, and cyclization processes. Each step is meticulously controlled to ensure high yields and purity of the final product. For instance, the use of palladium catalysts in Heck coupling reactions allows for efficient formation of carbon-carbon bonds necessary for building complex structures like exatecan .

Mechanism of Action

Process and Data

Deruxtecan functions by binding to HER2 receptors on cancer cells through trastuzumab. Upon internalization, the drug-linker complex undergoes cleavage via lysosomal enzymes, releasing deruxtecan (DXd). This active component inhibits topoisomerase I, preventing DNA re-ligation during replication and leading to DNA damage and apoptosis in tumor cells. The mechanism showcases both targeted delivery and potent cytotoxicity against HER2-positive tumors .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: 1.48 ± 0.1 g/cm³
  • Boiling Point: 1491.1 ± 65.0 °C
  • Solubility: Water solubility measured at 7.52 mg/L at ambient conditions.

Chemical Properties

The chemical properties include stability under physiological conditions due to the cleavable linker which ensures that deruxtecan is released only within target cells. Additionally, its high plasma protein binding (approximately 97%) enhances its therapeutic window by prolonging circulation time in the bloodstream .

Applications

Scientific Uses

Deruxtecan-d4-1 is primarily used in oncology for treating HER2-positive breast cancers that are resistant to conventional therapies. Its unique mechanism allows it not only to target primary tumors but also to exert a bystander effect on neighboring cancer cells that may express lower levels of HER2. This characteristic makes it a valuable addition to existing cancer treatment regimens .

Properties

Product Name

Deruxtecan-d4-1

IUPAC Name

N-[2-[[2-[[(2S)-1-[[2-[[dideuterio-[1,1-dideuterio-2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methyl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]-6-(2,5-dioxopyrrol-1-yl)hexanamide

Molecular Formula

C52H56FN9O13

Molecular Weight

1038.1 g/mol

InChI

InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1/i26D2,27D2

InChI Key

WXNSCLIZKHLNSG-HWCLUHRUSA-N

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O

Isomeric SMILES

[2H]C([2H])(C(=O)N[C@H]1CCC2=C3C1=C4CN5C(=CC6=C(C5=O)COC(=O)[C@@]6(CC)O)C4=NC3=CC(=C2C)F)OC([2H])([2H])NC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.